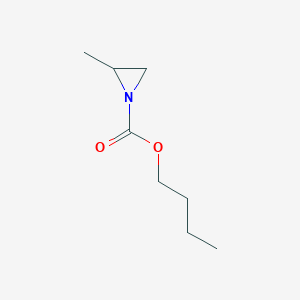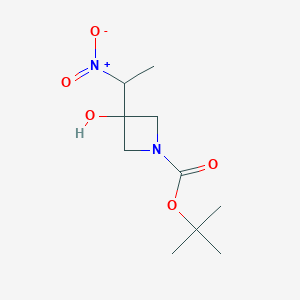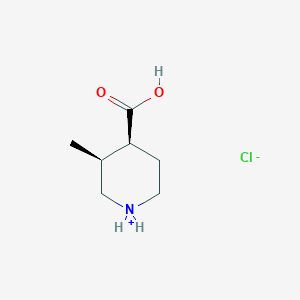
Butyl 2-methylaziridine-1-carboxylate
Vue d'ensemble
Description
Butyl 2-methylaziridine-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrocatalytic Carboxylation : A study by Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, which included 1-butyl-3-methyllimidazolium tetrafluoborate. This research highlights the potential of using ionic liquids for environmentally-friendly chemical transformations (Feng, Q., Huang, K., Liu, S., & Wang, X., 2010).
Catalysis and Reactivity Studies : Ardura et al. (2006) conducted a theoretical study on the rhodium(I) catalyzed carbonylative ring expansion of aziridines to beta-lactams, providing insights into the regioselectivity and reactivity of similar compounds (Ardura, D., López, R., & Sordo, T., 2006).
Room Temperature Ring-Opening Reactions : Butler, Inman, and Alper (2000) described cycloaddition reactions of 2-vinylaziridines with various heterocumulenes, demonstrating the versatility of aziridines in synthetic chemistry (Butler, Inman, & Alper, 2000).
CO2 Solvation and Chemical Reactions : Besnard et al. (2012) investigated the solvation of CO2 in 1-butyl-3-methylimidazolium acetate, revealing important chemical reactions and solvation behavior relevant to ionic liquids and carboxylation processes (Besnard, M., Cabaço, M. I., Chávez, F. V., Pinaud, N., Sebastião, P., Coutinho, J., Mascetti, J., & Danten, Y., 2012).
Synthesis of Carboxylate Esters : Nicola et al. (2016) discussed the synthesis of carbamate esters from amines using 1-Butyl-3-methylimidazolium hydrogen carbonate, showcasing the application of ionic liquids in esterification processes (Nicola, A. D., Arcadi, A., & Rossi, L., 2016).
Highly Stereoselective Hydroformylation : Kollár and Sándor (1993) researched the hydroformylation of a 1,3-oxazoline derivative, highlighting the role of stereoselectivity in the synthesis of valuable intermediates for amino acid derivatives (Kollár, L., & Sándor, P., 1993).
Investigation of Anticorrosive Behaviour : Praveen et al. (2021) investigated the anticorrosive properties of a novel tert-butyl piperazine-1-carboxylate compound, demonstrating its potential in protecting carbon steel in acidic environments (Praveen, B., Prasanna, B., Mallikarjuna, N., Jagadeesh, M., Hebbar, N., & Rashmi, D., 2021).
Propriétés
IUPAC Name |
butyl 2-methylaziridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-4-5-11-8(10)9-6-7(9)2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLLPVXEAGNREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B8254527.png)



![(7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol](/img/structure/B8254554.png)



![L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester](/img/structure/B8254577.png)
![[[(1R)-cyclopent-2-en-1-yl]-phenylphosphoryl]benzene;cyclopentyl(diphenyl)phosphane;iron](/img/structure/B8254592.png)


